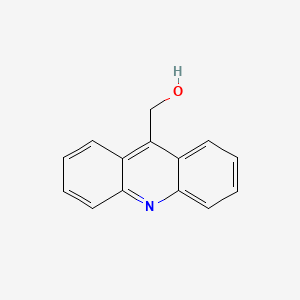

Acridin-9-ylmethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

acridin-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZUPQZNFZWBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311331 | |

| Record name | acridin-9-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35426-11-0 | |

| Record name | 9-Acridinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acridin-9-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of Acridin 9 Ylmethanol

Established Synthetic Pathways for Acridin-9-ylmethanol

The preparation of this compound can be achieved through several synthetic routes, primarily involving the functionalization of the acridine (B1665455) nucleus at the 9-position.

A common pathway to this compound involves a two-step process starting from the acridine heterocycle. The first step is the introduction of a one-carbon aldehyde group at the 9-position to form 9-Acridinecarboxaldehyde. cymitquimica.comnih.gov This intermediate is a stable, crystalline solid. cymitquimica.comsigmaaldrich.com The synthesis of 9-Acridinecarboxaldehyde can be accomplished through various formylation methods known in heterocyclic chemistry.

Once the aldehyde is obtained, a subsequent reduction of the carbonyl group yields the target primary alcohol, this compound. This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, which readily convert aldehydes to alcohols. In one documented instance, the formation of this compound was observed alongside 9-Acridinecarboxylic acid from 9-Acridinecarboxaldehyde in aqueous media. rsc.org

A distinct photochemical method provides access to a derivative of this compound. In the presence of ultraviolet (UV) light, N-methylacridine hydrochloride undergoes a photoalkylation reaction when dissolved in methanol (B129727). ptfarm.pl This process yields 10-methyl-9,10-dihydroacridin-9-yl-methanol. ptfarm.pl This reaction is a specific example of photo-induced C-C bond formation on the acridine scaffold, where methanol acts as both the solvent and the source of the hydroxymethyl group. ptfarm.pl The product, however, is the N-methylated and dihydro version of the parent this compound.

Reaction of Acridine with Formaldehyde and Subsequent Reduction

Derivatization Strategies Utilizing the Hydroxymethyl Group

The hydroxyl group of this compound is a key functional handle for a variety of chemical derivatizations, enabling the synthesis of more complex molecules with tailored properties.

The hydroxymethyl group of this compound can be esterified with various carboxylic acids to create (acridin-9-ylmethyl)esters. These esters function as fluorescent photoremovable protecting groups. The acridine moiety serves as a fluorescent reporter, while the ester linkage can be cleaved by UV light (photolysis) to release the original carboxylic acid in high yield. This strategy has been successfully applied to protect a range of carboxylic acids, including amino acids. The emission properties of these ester conjugates are often sensitive to the polarity, pH, and hydrogen-bonding capabilities of their environment.

Table 1: Examples of Carboxylic Acids Protected as (Acridin-9-ylmethyl)esters This table is generated based on the concept of ester conjugation for photoremovable precursors and includes representative examples of carboxylic acid classes that can be utilized in this strategy.

| Carboxylic Acid Type | Example Acid | Resulting Ester Name |

| Aliphatic Acid | Acetic Acid | Acridin-9-ylmethyl acetate |

| Aromatic Acid | Benzoic Acid | Acridin-9-ylmethyl benzoate |

| Amino Acid (N-protected) | N-Boc-Glycine | Acridin-9-ylmethyl (2-((tert-butoxycarbonyl)amino)acetate) |

| Drug Molecule | Ibuprofen (B1674241) | Acridin-9-ylmethyl 2-(4-isobutylphenyl)propanoate |

The versatility of the hydroxymethyl group allows for its conversion into other functional groups, opening pathways to a wide array of derivatives for advanced materials. For instance, the alcohol can be converted into a leaving group, such as a halide. The resulting 9-(halomethyl)acridine is a reactive electrophile that can be used to alkylate various nucleophiles.

A notable example is the synthesis of 4-(acridin-9-ylmethyl)-2H-(substituted chromen)-2-one derivatives. ptfarm.pl These compounds are prepared through the condensation of diphenylamine (B1679370) with a specific acetic acid derivative in the presence of zinc chloride. ptfarm.pl The "acridin-9-ylmethyl" unit, originating conceptually from this compound, becomes a key structural component of the final material, which has been investigated for potential antimicrobial and anticancer activities. ptfarm.pl

Ester Conjugation for Fluorescent Photoremovable Precursors

Ring Expansion Reactions of this compound

Under acidic conditions, this compound can undergo a fascinating rearrangement that expands the central, nitrogen-containing ring.

This transformation is a type of Wagner-Meerwein rearrangement. beilstein-journals.org When this compound is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅), it rearranges to form 5H-dibenzo[b,f]azepine. beilstein-journals.orgmdpi.com This reaction proceeds via protonation of the hydroxyl group, its elimination as water to form a stabilized carbocation, followed by a 1,2-shift of an adjacent aromatic ring, which leads to the expansion of the six-membered central ring to a seven-membered azepine ring. mdpi.com This method provides an efficient route to the dibenzo[b,f]azepine core, a privileged scaffold in medicinal chemistry.

Table 2: Ring Expansion of this compound This table summarizes findings from studies on the Wagner-Meerwein rearrangement of this compound.

| Catalyst | Conditions | Product | Yield | Reference |

| Polyphosphoric Acid (PPA) | Heating | 5H-dibenzo[b,f]azepine | 80% | beilstein-journals.orgmdpi.com |

| Phosphorus Pentoxide (P₂O₅) | Heating | 5H-dibenzo[b,f]azepine | Good | beilstein-journals.org |

Wagner–Meerwein Rearrangement to Dibenzo[b,f]azepines

A key chemical transformation of this compound is its acid-catalyzed rearrangement to form 5H-dibenzo[b,f]azepine. This reaction proceeds via a Wagner-Meerwein rearrangement, a class of carbocation-mediated 1,2-rearrangements. The process involves the expansion of the central pyridine (B92270) ring of the acridine system to a seven-membered azepine ring.

The initial step in this rearrangement is the protonation of the hydroxyl group of this compound by a strong acid, followed by the elimination of a water molecule to form a relatively stable tertiary carbocation at the 9-position of the acridine nucleus. Subsequently, a 1,2-alkyl shift occurs where one of the flanking benzene (B151609) rings migrates from the C4a or C5a position to the exocyclic methylene (B1212753) carbon. This ring expansion results in the formation of the thermodynamically more stable seven-membered dibenzo[b,f]azepine ring system. A final deprotonation step yields the 5H-dibenzo[b,f]azepine product.

Early reports on this transformation highlighted the use of strong dehydrating acids as catalysts. For instance, heating this compound in polyphosphoric acid (PPA) has been shown to produce 5H-dibenzo[b,f]azepine in good yields, with one study reporting a yield of 80%. numberanalytics.combeilstein-journals.org Similarly, phosphorus pentoxide (P₂O₅) has been effectively employed to facilitate this rearrangement. beilstein-journals.org This method has proven successful for the synthesis of both unsubstituted and chloro-substituted dibenzo[b,f]azepine derivatives. beilstein-journals.org

Influence of Catalytic Systems on Rearrangement Products

The choice of the catalytic system in the Wagner-Meerwein rearrangement of this compound can significantly influence the reaction's efficiency and the distribution of products. While classic Brønsted acids like polyphosphoric acid and protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and hydrobromic acid (HBr) are effective in promoting the rearrangement, the use of Lewis acids also plays a crucial role. numberanalytics.com Lewis acids, for instance, aluminum chloride (AlCl₃) and boron trifluoride (BF₃), can facilitate the formation of the key carbocation intermediate, thereby driving the reaction forward. numberanalytics.com

The reaction conditions, including temperature and solvent, are also critical parameters that, in conjunction with the catalyst, dictate the outcome of the rearrangement. numberanalytics.com Polar solvents are often employed to stabilize the charged intermediates inherent to the Wagner-Meerwein mechanism. numberanalytics.com

Recent advancements in catalysis have introduced more sophisticated systems for controlling such rearrangements. For example, enantioselective Wagner-Meerwein rearrangements have been achieved using chiral catalysts. In a study on related β-substituted styrenes, a C₂-symmetric aryl iodide catalyst was utilized to achieve asymmetric rearrangements, yielding enantioenriched products. nih.govchemrxiv.org This highlights the potential for developing stereoselective syntheses of chiral dibenzo[b,f]azepine derivatives from prochiral this compound precursors. The catalyst loading and the nature of the counterion can also impact the product distribution, favoring either the rearranged product or other potential side products. nih.gov

Table 1: Catalytic Systems for Wagner-Meerwein Type Rearrangements

| Catalyst Type | Specific Examples | Role in Rearrangement | Reference |

| Brønsted Acids | Polyphosphoric Acid (PPA), H₂SO₄, HCl, HBr | Protonation of the hydroxyl group to facilitate water elimination and carbocation formation. | numberanalytics.combeilstein-journals.org |

| Lewis Acids | AlCl₃, BF₃ | Coordination with the hydroxyl group to assist its departure as a leaving group. | numberanalytics.com |

| Chiral Catalysts | C₂-symmetric aryl iodide | To induce enantioselectivity in the rearrangement of prochiral substrates. | nih.govchemrxiv.org |

Custom Synthesis and Process Development in Research

The custom synthesis and process development for this compound and its derivatives are often tailored to the specific research goals, whether for the synthesis of novel bioactive molecules or for the development of new materials. The synthesis of this compound itself typically starts from acridine or its derivatives.

One established route to the acridine core is the Bernthsen synthesis, which involves the condensation of a diphenylamine with a carboxylic acid, such as acetic acid, in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. rsc.orgptfarm.pl This method can yield 9-methylacridine, which can then be further functionalized to this compound. The Friedlander synthesis offers an alternative pathway, where the salt of an anthranilic acid is reacted with a cyclohexanone (B45756) derivative to produce a substituted acridine. ptfarm.plnih.gov

The development of a synthetic process often involves optimizing reaction conditions to improve yield, purity, and scalability. For instance, the synthesis of acridone (B373769) derivatives, which are related to the acridine family, has been achieved through the cyclization of N-phenylanthranilic acids using catalysts like PPA, POCl₃, or H₂SO₄. ijfans.orgresearchgate.net Microwave-assisted organic synthesis has also been explored to accelerate these reactions and improve efficiency. ijfans.org

Furthermore, research into photoremovable protecting groups has utilized the this compound moiety. In these applications, this compound is esterified with a carboxylic acid, creating a "caged" compound. rsc.orgsciforum.net The development of such systems requires efficient and clean synthetic methods to prepare the initial (acridin-9-yl)methyl esters. The synthesis of acridin-9-ylmethyl butyrate, for example, has been reported from 9-(bromomethyl)acridine, which is itself synthesized from this compound. sciforum.net This highlights the iterative nature of process development, where the target molecule can also serve as a starting material for further derivatization.

Table 2: Common Synthetic Routes for Acridine Derivatives

| Synthesis Name | Reactants | Catalyst/Conditions | Product Type | Reference |

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, High Temperature | 9-Substituted Acridines | rsc.orgptfarm.pl |

| Friedlander Synthesis | Anthranilic Acid Salt, Cyclohexanone | High Temperature | Substituted Acridines | ptfarm.plnih.gov |

| Ullmann Condensation | Primary Amine, Aromatic Carboxylic Acid | Strong Mineral Acid (e.g., H₂SO₄) | Acridone, then Acridine | nih.govmdpi.com |

Iii. Spectroscopic Investigations and Photophysical Properties of Acridin 9 Ylmethanol and Its Derivatives

Fluorescence Characteristics and Environmental Sensitivity

The emission properties of acridin-9-ylmethanol and its ester conjugates are notably influenced by the polarity of the solvent, the presence of hydrogen-bonding interactions, and the pH of the medium. nih.govresearchgate.net This sensitivity makes them excellent fluorescent probes for investigating the microenvironment of biological systems.

The fluorescence of this compound derivatives is highly dependent on solvent polarity. researchgate.net Studies on (benzo[a]acridin-12-yl)methyl (BAM) esters, which are structurally related to this compound, have shown that the fluorescence emission is strongly influenced by the polarity of the solvent. researchgate.net For instance, the emission spectra of one such ester, 5d, display a noticeable shift in different solvents, a phenomenon known as solvatochromism. researchgate.net This behavior is attributed to the different stabilization of the ground and excited states (π–π* and n–π*) in solvents of varying polarity. researchgate.net

Hydrogen bonding also plays a crucial role in the fluorescence characteristics. In binary mixtures of methanol (B129727) and water, the fluorescence intensity of acridine (B1665455) derivatives has been observed to increase with a higher water content. researchgate.net This is due to the formation of hydrogen bonds between the solvent and the nitrogen atom of the acridine ring, leading to enhanced solute-solvent interactions. researchgate.net

Furthermore, the fluorescence of these compounds is remarkably sensitive to pH. nih.gov For example, the fluorescence maximum of a BAM ester was observed at around 420 nm in a higher pH environment, which shifted to approximately 520 nm at a lower pH. researchgate.net This significant red shift in acidic conditions highlights their potential as pH-sensitive fluorescent probes. researchgate.net

The inherent fluorescence of this compound and its derivatives, combined with their environmental sensitivity, makes them suitable for fluorescence labeling and imaging applications. nih.govacs.org These compounds can be conjugated to various biomolecules, such as amino acids and lectins, to create fluorescent probes. nih.govnih.gov

For instance, this compound has demonstrated good biocompatibility, cellular uptake, and cell imaging capabilities in in vitro studies. nih.gov It has been used to protect carboxylic acids, including amino acids, as fluorescent ester conjugates. nih.gov These conjugates allow for the monitoring of the distribution and localization of the protected molecule within cells through fluorescence microscopy. nih.gov

In another application, an acridine derivative, dimethyl 2-[(acridin-9-yl)methylidene]-malonate, was successfully conjugated to the lectin Concanavalin A. nih.gov The resulting conjugate retained the biological activity of the lectin and the photoluminescence of the acridine derivative, enabling its use as a fluorescent probe in lectin histochemistry to differentiate between normal and cancerous human breast tissues. nih.gov The development of such fluorescent probes from acridine derivatives opens avenues for advanced histochemical analysis. nih.gov

Polarity, Hydrogen-Bonding, and pH Effects on Emission

Photochemical Studies and Photolysis Applications

This compound and its derivatives are not only fluorescent but also photoactive, undergoing specific chemical reactions upon exposure to light. This property is exploited in their application as photoremovable protecting groups, also known as photocages.

The (acridin-9-yl)methyl group can be used as a photocleavable protecting group for carboxylic acids. sciforum.netuminho.pt Ester conjugates formed between this compound and carboxylic acids can be cleaved by irradiation with UV light, typically above 360 nm, to release the carboxylic acid with high chemical yield. nih.gov

The mechanism of this photocleavage for related acridine derivatives is proposed to involve the excitation of the molecule to a singlet excited state, followed by a heterolytic cleavage of the C-O bond at the benzylic position. researchgate.net This generates an ion pair which, upon interaction with the solvent, releases the carboxylic acid. researchgate.net

Photolysis studies have shown that the efficiency of this release can be dependent on the solvent system. For example, the release of butyric acid from its (acridin-9-yl)methyl ester conjugate was found to be most efficient in a mixture of methanol and HEPES buffer. sciforum.netuminho.pt This photocleavage ability allows for the spatio-temporal control over the release of biologically active molecules. sciforum.net

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. While the (acridin-9-yl)methyl group has tail absorption in the visible range, allowing for photolysis at wavelengths like 419 nm, the quantum efficiency at this wavelength is low. acs.org

The photostability of these compounds is also a critical factor for their application. The hydrolytic stability of acridin-9-ylmethyl ester conjugates has been investigated at different pH values. Studies have shown that these conjugates exhibit good stability, with only a small percentage of decomposition observed over a period of 30 days at pH values of 4.5, 6, and 7.5. rsc.org This stability is essential for their use as photocages, ensuring that the protected molecule is not prematurely released.

The following table provides a summary of the photophysical and photochemical properties of this compound and its derivatives.

| Property | Observation | Reference(s) |

| Fluorescence Emission | Highly sensitive to solvent polarity, hydrogen bonding, and pH. | nih.govresearchgate.net |

| Solvatochromism | Emission spectra show significant shifts in solvents of varying polarity. | researchgate.net |

| pH Sensitivity | Fluorescence maximum can shift significantly with changes in pH (e.g., from 420 nm at high pH to 520 nm at low pH for a BAM ester). | researchgate.net |

| Photocleavage | Ester conjugates undergo photocleavage upon UV irradiation (>360 nm) to release carboxylic acids. | nih.gov |

| Photocleavage Mechanism | Involves heterolytic C-O bond cleavage from an excited singlet state. | researchgate.net |

| Quantum Yield | Low quantum efficiency for photolysis in the visible range (e.g., at 419 nm). | acs.org |

| Hydrolytic Stability | Good stability at various pH levels with minimal decomposition over extended periods. | rsc.org |

Photocleavage of Acridin-9-ylmethyl Ester Conjugates

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of advanced spectroscopic techniques are indispensable for the comprehensive structural elucidation and characterization of this compound and its derivatives. jchps.comresearchgate.net These methods provide detailed information about the molecular structure, bonding, and conformation of these compounds.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced methods like PDQF-COSY, selective INEPT, and NOE difference experiments, have been employed to confirm the structure of acridine derivatives. chempap.org Mass spectrometry is another crucial tool used to determine the mass-to-charge ratio of the molecules, thus confirming their molecular weight. jchps.com

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by analyzing the vibrational transitions. researchgate.net Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions and determine the absorption maxima of the compounds. rsc.org Circular dichroism has also been utilized to study the structure of conjugates, such as that of Concanavalin A with an acridine derivative, ensuring that the protein's structure is maintained after conjugation. nih.gov

Together, these spectroscopic techniques provide a powerful arsenal (B13267) for chemists to unambiguously identify and characterize the complex structures of this compound and its derivatives, which is essential for understanding their properties and developing their applications. jchps.comresearchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of this compound and its analogs are characterized by transitions involving the π-electron system of the acridine moiety. The absorption spectra, typically measured in the ultraviolet-visible (UV-Vis) region, reveal information about the energy differences between the ground and excited electronic states. wikipedia.org

For instance, studies on various acridine derivatives, such as 9-aminoacridine (B1665356), show characteristic absorption bands in solvents like methanol. researchgate.net The position and intensity of these bands can be influenced by the solvent environment and the nature of substituents on the acridine ring. researchgate.netresearchgate.net For example, arylethynylacridines exhibit absorption spectra in acetonitrile (B52724) with distinct peaks, and the presence of different functional groups can lead to shifts in these absorption maxima. washington.edu

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state as it returns to the ground state, is a particularly valuable tool for studying acridine derivatives. nih.gov Many acridine compounds are known to be fluorescent. rsc.org The emission spectra provide insights into the energy of the lowest excited singlet state (S1). The difference between the absorption and emission maxima, known as the Stokes shift, can be significant and is influenced by factors such as intramolecular charge transfer and the polarity of the solvent. washington.edu For example, certain arylethynylacridines display green fluorescence in solution, with emission maxima that vary depending on the substituent. washington.edu A notable example is a derivative with a strong electron-donating group that exhibits a large Stokes shift, attributed to a significant change in geometry between the ground and excited states. washington.edu

The following table summarizes the photophysical data for a selection of acridine derivatives, illustrating the impact of substitution on their absorption and emission properties.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

| 1 | Acetonitrile | ~380 | ~430 | ~50 |

| 2 | Acetonitrile | ~380 | ~430 | ~50 |

| 3 | Acetonitrile | ~400 | ~465 | ~65 |

| 4 | Acetonitrile | ~400 | ~465 | ~65 |

| 5 | Acetonitrile | ~400 | ~465 | ~65 |

| 6 | Methylene (B1212753) Chloride | ~446 | 569 | 123 |

Table adapted from research on arylethynylacridines. washington.edu Note: Compounds 1-6 are specific arylethynylacridine derivatives as described in the source literature.

Circular Dichroism and Raman Spectroscopy for Biomolecular Interactions

Circular dichroism (CD) and Raman spectroscopy are powerful techniques for probing the interactions of chiral molecules like this compound with biomolecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov When an achiral molecule like an acridine derivative binds to a chiral biomolecule such as DNA, an induced CD spectrum can be observed. researchgate.net This induced chirality provides information about the binding mode and the conformational changes in the biomolecule upon interaction. For example, the interaction of acridine derivatives with calf thymus DNA (CT DNA) has been studied using CD spectroscopy to elucidate the nature of their binding, which is often intercalation. rsc.org

Raman Spectroscopy , including its chiral variant Raman Optical Activity (ROA), provides detailed information about the vibrational modes of a molecule. cas.czmdpi.com These techniques are sensitive to the molecular structure and environment. When an acridine derivative interacts with a biomolecule, changes in the Raman spectrum can reveal which specific vibrational modes are affected, offering insights into the binding site and the nature of the interaction. mdpi.com ROA, in particular, is sensitive to the chirality of the molecular environment and can provide complementary information to CD spectroscopy. cas.cz The combination of CD and Raman spectroscopy can be a powerful approach to fully characterize the interactions between acridine derivatives and biomolecules. nih.gov

Computational Spectroscopic Analysis and Theoretical Modeling

Theoretical calculations are instrumental in interpreting experimental spectroscopic data and providing deeper insights into the electronic structure and properties of this compound and its derivatives.

HOMO/LUMO Energy Level Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic properties of a molecule. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. dergipark.org.trwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition. dergipark.org.tr

Computational methods, such as Density Functional Theory (DFT), are used to calculate the HOMO and LUMO energy levels. washington.edu For acridine derivatives, these calculations have shown that the introduction of substituents can significantly alter the HOMO and LUMO energies and, consequently, the HOMO-LUMO gap. washington.edu For example, in a series of arylethynylacridines, the LUMO energy was found to be reduced relative to the parent acridine, while the HOMO energy was raised, leading to a smaller energy gap. washington.edu This reduction in the energy gap is consistent with the extension of the π-conjugated system and explains the observed red-shift in the absorption spectra. washington.edu

The table below presents calculated HOMO and LUMO energy levels for a series of arylethynylacridine derivatives, demonstrating the influence of substituents on their electronic structure.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Acridine | -5.9 | -2.2 | 3.7 |

| 1 | -5.75 | -2.4 | 3.35 |

| 2 | -5.7 | -2.4 | 3.3 |

| 3 | -5.7 | -2.4 | 3.3 |

| 4 | -5.7 | -2.4 | 3.3 |

| 5 | -5.7 | -2.4 | 3.3 |

| 6 | -5.55 | -2.4 | 3.15 |

Table of calculated HOMO-LUMO energy levels for free acridine and its derivatives (1-6). washington.edu Note: The calculations were performed for molecules in the gas phase.

Dipole Moments and Charge Distributions in Excited States

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule. nist.govaps.org Theoretical calculations can predict the dipole moments in both the ground (S0) and excited electronic states (S1, T1). nih.gov Changes in the dipole moment upon electronic excitation provide valuable information about the redistribution of electron density. iphy.ac.cn

For acridine derivatives, theoretical predictions of dipole moments and charge distributions in the ground and excited states offer insights into the nature of their electronic transitions. nih.gov An increase in the dipole moment upon excitation suggests a more polar excited state, which can have significant implications for the molecule's interaction with its environment and its photophysical properties, such as solvatochromism (the change in color with solvent polarity). rsc.org The analysis of charge difference density upon excitation can visualize the charge transfer characteristics of the excited states. iphy.ac.cn This information is crucial for designing molecules with specific photophysical properties for applications in sensing and imaging.

Iv. Medicinal Chemistry and Therapeutic Potential of Acridin 9 Ylmethanol Derivatives

Antitumor and Anticancer Research

Derivatives of acridin-9-ylmethanol have been extensively investigated for their potential as anticancer agents. core.ac.ukresearchgate.netnih.govijpsr.comceon.rs Their planar tricyclic structure is a key feature that allows them to function as DNA intercalating agents, leading to the disruption of essential cellular mechanisms in cancer cells. ijpsr.comfarmaciajournal.com

The primary mechanism by which many acridine (B1665455) derivatives, including those related to this compound, exert their anticancer effects is through DNA intercalation. ijpsr.comfarmaciajournal.comnih.gov This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. farmaciajournal.com This intercalation leads to a distortion of the DNA structure, which in turn interferes with critical cellular processes such as DNA replication and transcription. farmaciajournal.com By disrupting these fundamental operations, the proliferation of rapidly dividing cancer cells can be effectively halted.

Research has shown that the binding affinity and mode of intercalation can be influenced by the nature and position of substituents on the acridine ring. nih.govnih.gov For instance, the novel cytotoxic acridine derivative, 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU), has been shown to intercalate into specific DNA base steps, with a preference for penetrating the duplex from the minor groove. nih.govnih.gov This specific interaction highlights how structural modifications can fine-tune the DNA binding properties of these compounds.

The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. For example, a series of 2-methyl-9-substituted acridines demonstrated antiproliferative activity against the human breast cancer cell line (MCF-7). core.ac.uk Similarly, novel 1H,1'-(acridin-3,6-diyl)-3H,3'-dialkyldiureas have shown activity against the human colon cancer cell line (HCT-116). ptfarm.pl

In one study, a series of newly synthesized 2-methyl-9-substituted acridines were tested for their antiproliferative effects on A-549 (human small cell lung carcinoma) and MCF-7 cell lines. core.ac.uk Compound AS-2 from this series exhibited notable cytotoxic activity against both cell lines. core.ac.uk Another study reported that a derivative, 1H,1'-(acridin-3,6-diyl)-3H,3'-dihexylyldiurea hydrochloride, was active against the HCT-116 cell line with an IC50 value of 3.1 µM. ptfarm.pl Furthermore, certain acridine-based N-acylhydrazone derivatives have been tested for their cytotoxic effects against HCT-116 and other cancer cell lines. dntb.gov.ua

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-methyl-9-substituted acridines (e.g., AS-2) | MCF-7, A-549 | Antiproliferative activity | core.ac.uk |

| 1H,1'-(acridin-3,6-diyl)-3H,3'-dihexylyldiurea hydrochloride | HCT-116 | IC50 value of 3.1 µM | ptfarm.pl |

| Acridine-based N-acylhydrazone derivatives | HCT-116 | Cytotoxic effects | dntb.gov.ua |

Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. mdpi.comcardiff.ac.uk Acridine derivatives are well-known inhibitors of these enzymes, particularly topoisomerase II. mdpi.comscilit.comnih.gov By stabilizing the covalent complex between topoisomerase II and DNA, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death. core.ac.uk

Amsacrine, a well-known 9-aminoacridine (B1665356) derivative, was one of the first DNA intercalating agents to be identified as a topoisomerase II inhibitor. core.ac.uk More recent research has continued to explore new acridine derivatives as potent topoisomerase inhibitors. For instance, 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA) was identified as a potent topoisomerase II inhibitor with significant antitumor efficacy. scilit.com Additionally, some acridine derivatives have been found to act as dual inhibitors of both topoisomerase I and II. researchgate.net

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death, and cell cycle arrest. By causing irreparable DNA damage, these compounds can trigger the intrinsic apoptotic pathway.

Several studies have demonstrated the ability of acridine derivatives to induce apoptosis and cell cycle arrest in various cancer cell lines. For example, a novel benzimidazole (B57391) acridine derivative was shown to activate both intrinsic and extrinsic apoptotic pathways in human colon cancer cells in a time- and concentration-dependent manner. nih.gov Other research has indicated that certain acridine derivatives can cause cell cycle arrest at different phases. For instance, some derivatives induce an S-phase arrest, while others cause a G2/M block. researchgate.netnih.govnih.gov The chalcone (B49325) derivative 1C, an acridine-chalcone hybrid, has been shown to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells, an effect associated with the generation of reactive oxygen species (ROS). mdpi.com

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and substituents on the acridine core influence their anticancer properties.

For instance, research has shown that the presence of an electron-withdrawing group on the m-position of the aromatic amine at the 9-position of the acridine ring can lead to higher activity compared to an electron-releasing group. core.ac.uk The substitution pattern on the acridine ring itself is also crucial. For example, the introduction of a methyl group at the C4 position of 1-nitro-9-hydroxyethylaminoacridine derivatives resulted in compounds with higher therapeutic efficacy. ptfarm.pl Furthermore, the nature of the linker between the acridine ring and other moieties can significantly impact antiproliferative activity and DNA-binding ability. ceon.rs

Induction of Apoptosis and Cell Cycle Arrest

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, derivatives of this compound have also demonstrated significant antimicrobial and antifungal activities. ptfarm.ploaji.netnih.govontosight.ai The planar acridine structure, which is key to its anticancer effects, is also believed to contribute to its antimicrobial action, likely through intercalation with microbial DNA. ceon.rs

A variety of acridine derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains. For example, N10-alkyl substituted acridin-9-one derivatives have shown potent antimicrobial activity. oaji.net One particular derivative, at a concentration of 100 µg/ml, exhibited antibacterial activity comparable to ciprofloxacin (B1669076) against E. coli and B. subtilis. oaji.net The same study also found that another derivative displayed antifungal activity against C. albicans that was on par with fluconazole (B54011) and amphotericin B. oaji.net

Other studies have reported on the antimicrobial properties of various substituted acridines. Chloro-substituted derivatives have demonstrated both antimicrobial and anticancer activity. nih.gov Acridine-peptide conjugates have also emerged as a promising class of antimicrobial agents with strong antifungal and antibiofilm activity. mdpi.com

| Compound/Derivative | Microorganism | Observed Effect | Reference |

|---|---|---|---|

| N10-alkyl substituted acridin-9-one derivative (5c) | E. coli, B. subtilis | Antibacterial activity comparable to ciprofloxacin | oaji.net |

| N10-alkyl substituted acridin-9-one derivative (5a) | C. albicans | Antifungal activity on par with fluconazole and amphotericin B | oaji.net |

| Chloro substituted acridine derivatives | Various bacteria and fungi | Antimicrobial activity | nih.gov |

| Acridine-peptide conjugates | C. albicans | Strong antifungal and antibiofilm activity | mdpi.com |

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. semanticscholar.org Acridine derivatives have shown promise in this area. For instance, certain indoloquinoline and benzofuro[3,2-b]quinoline analogs, which share structural similarities with the acridine core, have demonstrated potent anti-MRSA activity, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against various MRSA strains. nih.gov

Furthermore, studies on marinopyrrole derivatives, which also exhibit antibiotic activity against MRSA, have provided insights into structure-activity relationships. These findings suggest that specific substitutions on the aromatic rings can significantly influence the anti-MRSA potency. While not direct derivatives of this compound, the principles governing their activity can inform the design of new acridine-based compounds. Research into novel sulfonylurea derivatives has also identified compounds with strong inhibitory effects against MRSA, surpassing the efficacy of conventional antibiotics like vancomycin (B549263) and methicillin (B1676495) in some cases. semanticscholar.org

| Compound Class | Specific Analog (if mentioned) | MRSA Strain(s) | Reported MIC Value | Reference |

|---|---|---|---|---|

| Indolo[3,2-b]quinolone | Analog 23 | OM481, OM584 | 2 µg/mL | nih.gov |

| Benzofuro[3,2-b]quinoline | Analog 24 | OM481, OM584 | 2 µg/mL | nih.gov |

| Indolo[2,3-b]quinolines | Compound 9 | ATCC33591, R3545, R3889, R3890 | 1-2 µg/mL | nih.gov |

| Benzofuroquinolinium | Compound 2 | ATCC 43300, BAA-41, 33591, BAA-1720, 33592 | 0.5-1 µg/mL | nih.gov |

| Sulfonylurea Derivatives | 9i, 9q | Chaoyang clinical isolates, ATCC 6538 | 0.78–1.56 µg/mL | semanticscholar.org |

Efficacy against Candida albicans

Candida albicans is a common fungal pathogen capable of causing a range of infections, from superficial to life-threatening. Several acridine derivatives have been investigated for their efficacy against this opportunistic yeast. mdpi.comprimescholars.com Studies have shown that certain acridine compounds can inhibit the growth of C. albicans and may even prevent the formation of biofilms, which are a significant factor in the persistence of infections. mdpi.com

For example, a derivative designated as M14 has been reported to exhibit fungicidal activity, preventing biofilm formation and reducing the viability of pre-existing biofilms at concentrations below its MIC. mdpi.com This compound also inhibited the transformation of C. albicans from its yeast form to its more invasive hyphal form. mdpi.com Other research has explored the effects of acridine derivatives on calcium uptake in C. albicans, suggesting that disruption of ion homeostasis could be a potential antifungal mechanism. primescholars.com Specifically, compounds like acridine orange and quinacrine (B1676205) were found to significantly increase calcium uptake by the fungal cells. primescholars.com

| Compound/Derivative | Reported Effect on Candida albicans | Concentration/MIC | Reference |

|---|---|---|---|

| M14 | Inhibited growth, prevented biofilm formation, reduced viability of preformed biofilm, inhibited yeast-to-mycelia transformation. | MIC range 7.81–31.25 μg/mL | mdpi.com |

| Acridine Orange | Increased Ca2+ uptake, delayed growth. | 60 µM or 120 µM | primescholars.com |

| Quinacrine | Increased Ca2+ uptake. | 60 µM or 120 µM | primescholars.com |

| Nonyl Acridine Orange | Increased Ca2+ uptake, inhibited growth. | 60 µM or 120 µM | primescholars.com |

| Acriflavine | Increased Ca2+ uptake. | 120 µM | primescholars.com |

| Imidazoacridinones (C-1330, IKE1, IKE2, IKE9) | Inhibited biofilm formation. | Not specified | mostwiedzy.pl |

Broad-Spectrum Antimicrobial Investigations

Beyond specific pathogens like MRSA and C. albicans, the acridine framework has been a source of compounds with broad-spectrum antimicrobial properties. ptfarm.plnih.govderpharmachemica.com Acridine derivatives have demonstrated activity against a variety of Gram-positive and Gram-negative bacteria. ptfarm.plnih.gov For instance, proflavin (3,6-diaminoacridine) is known for its bacteriostatic effects against many Gram-positive bacteria. ptfarm.pl

The antimicrobial potential of acridines is often linked to their ability to intercalate into DNA, a mechanism that can disrupt essential cellular processes in a wide range of microorganisms. rsc.orgijpsr.com The planar structure of the acridine ring is crucial for this interaction. humanjournals.com Synthetic efforts have focused on modifying the acridine core to enhance this activity and broaden the spectrum of susceptible microbes. For example, the condensation of diphenylamine (B1679370) with substituted chromen-4-yl acetic acid has yielded acridine derivatives with in vitro activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Aspergillus niger. nih.gov

Anti-inflammatory and Analgesic Properties of Acridine Derivatives

The therapeutic utility of acridine derivatives extends to the management of inflammation and pain. ptfarm.pl Several studies have reported the synthesis and evaluation of acridine compounds with significant anti-inflammatory and analgesic activities. researchgate.netijpsonline.comijpsonline.com

One study detailed the synthesis of N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives. ijpsonline.com Among these, compounds with chloro and fluoro substituents demonstrated potent anti-inflammatory and analgesic effects, comparable to standard drugs like diclofenac (B195802) and aspirin. ijpsonline.comijpsonline.com Another research effort focused on the condensation products of 9-chloroacridines with various amines, resulting in a compound that exhibited greater anti-inflammatory activity than ibuprofen (B1674241). researchgate.net The semi-planar heterocyclic structure of the acridine nucleus is believed to be a key factor in its interaction with biological receptors involved in inflammation. researchgate.netijpsonline.comijpsonline.com

| Compound Class/Derivative | Activity | Key Findings | Reference |

|---|---|---|---|

| N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine | Anti-inflammatory | Compound 5e (chloro substituent) showed 69.4% activity. | ijpsonline.com |

| N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine | Analgesic | Compound 5e (chloro substituent) showed 71.2% activity. | ijpsonline.com |

| Condensation product of 9-chloroacridine (B74977) and amine | Anti-inflammatory | Compound 3e showed 41.17% activity, better than ibuprofen (39%). | researchgate.net |

| Substituted acridinyl pyrazoline derivatives | Anti-inflammatory & Analgesic | Compound V showed better activity at doses of 25, 50, and 100 mg/kg. | ptfarm.pl |

Antimalarial Applications of Acridine and its Analogues

The history of acridine in medicine is deeply intertwined with the fight against malaria. ptfarm.plhumanjournals.com Quinacrine, an acridine derivative also known as mepacrine, was one of the earliest synthetic antimalarial drugs. ptfarm.plhumanjournals.com It acts as a gametocytocide, destroying the sexual forms of the plasmodia in red blood cells. ptfarm.pl The emergence of drug-resistant strains of Plasmodium falciparum has revitalized interest in acridine-based compounds. humanjournals.com

Structure-activity relationship studies have shown that specific substitutions on the acridine ring, such as 6-chloro and 2-methoxy groups, are crucial for potent antimalarial activity. ptfarm.pl Some of the best compounds with these features have demonstrated inhibitory concentrations (IC50) against chloroquine-susceptible strains that are comparable to chloroquine (B1663885) itself, and even more effective against chloroquine-resistant strains. ptfarm.pl The mechanism of antimalarial action for many acridine derivatives is believed to involve the inhibition of parasite DNA topoisomerase II and interference with hemozoin formation. ceon.rsgoogle.com

Neuroprotective Studies with Dibenzo[b,f]azepine Derivatives

While not direct derivatives of this compound, dibenzo[b,f]azepines share a tricyclic core structure and have been investigated for their neuroprotective properties. researchgate.net These studies offer valuable insights that could guide the development of acridine-based neuroprotective agents. Research has shown that derivatives of 5H-dibenzo[b,f]azepine can protect neuronal cells from oxidative stress-induced damage and may have potential in treating neurodegenerative conditions like Alzheimer's disease.

A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates were synthesized and found to act as histone deacetylase (HDAC) inhibitors. researchgate.net One particular compound in this series demonstrated the ability to increase cerebral blood flow, reduce cognitive impairment, and improve hippocampal atrophy in animal models of vascular cognitive impairment. researchgate.net Another compound, ITH12410/SC058, a dibenzothiadiazepine, has shown a neuroprotective profile against various neurotoxicity models related to neurodegenerative diseases. acs.org

Pharmacological Mechanisms and Pathways

The diverse biological activities of acridine derivatives stem from their ability to interact with multiple cellular targets and pathways. A primary and well-established mechanism is the intercalation of the planar acridine ring into DNA. humanjournals.comijpsr.com This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells and antimicrobial activity. humanjournals.comresearchgate.net

Beyond DNA intercalation, acridine derivatives have been shown to inhibit key enzymes. ceon.rsresearchgate.net Topoisomerase I and II are frequent targets, and inhibition of these enzymes can lead to DNA damage and cell death, a mechanism exploited in cancer chemotherapy. ijpsr.comresearchgate.net Some acridine derivatives also inhibit protein kinases such as VEGFR-2 and Src kinase. ijpsr.com In the context of antimicrobial activity, some derivatives function as inhibitors of FtsZ polymerization, a crucial step in bacterial cell division. nih.gov For antifungal action, disruption of calcium ion homeostasis and inhibition of yeast topoisomerase II have been identified as potential pathways. primescholars.commostwiedzy.pl The anti-inflammatory effects of some acridine derivatives are thought to be related to the inhibition of cyclooxygenase (COX) enzymes. ijpsonline.com

PI3K/AKT/mTOR Pathway Modulation

Acridine derivatives have been identified as potent modulators of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis. mdpi.comnih.govplos.org The PI3K/AKT/mTOR pathway is often overactivated in various cancer types, making it a prime target for therapeutic intervention. mdpi.comresearchgate.net

Research has shown that certain 9-aminoacridine (9AA) derivatives can exert their anticancer effects by inhibiting this crucial survival pathway. nih.gov A key mechanism identified is the selective downregulation of a specific catalytic subunit of PI3K, namely p110 gamma. nih.gov This inhibition prevents the downstream activation of AKT and mTOR, which are central to promoting cell survival. nih.gov The ability of these compounds to suppress the PI3K/AKT/mTOR pathway, which is frequently deregulated in tumor cells, highlights their potential as targeted anticancer agents. google.com

| Compound | Target Pathway | Observed Effect | Reference |

|---|---|---|---|

| 9-Aminoacridine (9AA) | PI3K/AKT/mTOR | Inhibits the pathway via selective downregulation of the p110γ subunit of PI3K. nih.gov | nih.gov |

| Quinacrine | PI3K/AKT/mTOR | Demonstrates inhibition of the prosurvival AKT/mTOR pathway. nih.gov | nih.gov |

p53 and NF-kB Pathway Suppression

The anticancer activity of acridine derivatives extends to the modulation of the tumor suppressor p53 and the pro-survival Nuclear Factor-kappaB (NF-kB) pathways. nih.gov These two pathways play opposing roles in cell fate, with p53 often inducing apoptosis and NF-kB promoting proliferation and inhibiting apoptosis. nih.govgoogle.com

Derivatives of 9-aminoacridine can simultaneously suppress NF-kB activity and activate p53 signaling. nih.govgoogle.com The induction of p53 function by these compounds is noteworthy as it does not appear to rely on genotoxic stress. google.com Instead, several acridine derivatives, including 9-aminoacridine and quinacrine, have been shown to stabilize the p53 protein by preventing its ubiquitination, a process that typically marks proteins for degradation. capes.gov.br This stabilization occurs without the common activating phosphorylations on serine residues 15 or 20. capes.gov.br Concurrently, the suppression of the NF-kB pathway removes a key survival signal from cancer cells. google.com This dual action of activating a death pathway (p53) while inhibiting a survival pathway (NF-kB) is a key aspect of their therapeutic potential. nih.govgoogle.com

| Compound | Target Pathway | Observed Effect | Reference |

|---|---|---|---|

| 9-Aminoacridine | p53 & NF-kB | Activates p53 by blocking its ubiquitination and suppresses NF-kB signaling. google.comcapes.gov.br | google.comcapes.gov.br |

| Quinacrine | p53 & NF-kB | Induces p53 function and suppresses NF-kB activity. nih.govgoogle.comcapes.gov.br | nih.govgoogle.comcapes.gov.br |

| Amsacrine | p53 | Induces p53 transcriptional activity and stabilization. capes.gov.br | capes.gov.br |

| Acridine Orange | p53 | Induces p53 transcriptional activity. capes.gov.br | capes.gov.br |

Inhibition of Telomerase and Protein Kinases

The molecular targets for acridine derivatives also include critical enzymes like telomerase and various protein kinases. researchgate.netresearchgate.net

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, and its activation in over 85% of malignant tumors allows cancer cells to bypass replicative senescence and achieve immortality. csic.es Acridine derivatives have been developed as potent telomerase inhibitors. researchgate.netgoogle.com One mechanism involves the stabilization of G-quadruplex structures, which are four-stranded DNA structures that can form in the G-rich telomeric overhang. csic.es Trisubstituted acridines, such as BRACO-19, are potent G-quadruplex stabilizing ligands that block the replication of telomeres by telomerase. csic.es An alternative, indirect mechanism of inhibition has also been proposed, where acridine compounds bind to the heat shock protein 90 (HSP90) chaperone, which is essential for telomerase activity and assembly. diva-portal.org This binding leads to the inhibition of telomerase function and a downregulation of its expression. diva-portal.org

Protein Kinase Inhibition: Protein kinases are key regulators of cellular signal transduction, and their dysregulation is a hallmark of cancer. Certain acridine derivatives are potent inhibitors of Protein Kinase C (PKC), a Ca2+/phospholipid-dependent enzyme. nih.gov Compounds like acridine orange and acridine yellow G have been shown to inhibit PKC through a complex mechanism that affects both the catalytic and regulatory domains of the enzyme. nih.gov The inhibition appears to be competitive with respect to MgATP at the catalytic site and may be competitive with lipid cofactors at the regulatory domain. nih.gov This inhibition of PKC activity is suggested to contribute to the anti-tumor effects of some acridine derivatives. nih.gov

| Compound Class / Name | Enzyme Target | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Trisubstituted acridines (e.g., BRACO-19) | Telomerase | Stabilization of telomeric G-quadruplex DNA, blocking enzyme access. csic.es | csic.es |

| Acridine Compounds | Telomerase | Indirect inhibition via binding to the HSP90 chaperone protein. diva-portal.org | diva-portal.org |

| Acridine Orange | Protein Kinase C (PKC) | Complex inhibition affecting both catalytic and regulatory domains. nih.gov | nih.gov |

| Acridine Yellow G | Protein Kinase C (PKC) | Potent inhibition of PKC activity. nih.gov | nih.gov |

Dual-Targeting and Bitargeted Drug Design

The development of efficacious anticancer drugs is increasingly focused on multi-targeted agents, as cancer is a complex disease involving the deregulation of multiple signaling pathways. nih.gov Acridine derivatives exemplify this modern approach to drug design. google.com

The ability of a single 9-aminoacridine-based molecule to simultaneously affect several critical cancer-related pathways—namely the PI3K/AKT/mTOR, p53, and NF-kB pathways—makes them a prototype for a previously uncharacterized class of bitargeted or multi-targeted anticancer drugs. nih.govgoogle.com This multi-pronged attack can lead to a more effective and selective killing of transformed cells compared to agents that target only a single pathway. nih.gov The design strategy of creating hybrid compounds that merge the pharmacophoric features of acridines with other active moieties is an active area of research aimed at developing novel therapeutics with dual or multiple modes of action. nih.govresearchgate.net

V. Biochemical Applications and Probing Biological Processes

Fluorescent Probes for Biological Systems

The inherent fluorescence of the acridine (B1665455) nucleus makes Acridin-9-ylmethanol and its derivatives valuable as molecular probes. The emission properties of these compounds are often sensitive to the local microenvironment, including polarity, pH, and hydrogen bonding capabilities, allowing them to report on their surroundings within biological systems.

Visualizing the dynamic interplay between DNA and proteins in a living cell is crucial for understanding fundamental processes like transcription, replication, and repair. Fluorescent probes are central to these investigations. One advanced strategy involves "double-fluorogenic" or "AND-gate" probes, which are engineered to fluoresce only upon the simultaneous occurrence of two events: covalent attachment to a protein of interest and binding to DNA. mdpi.com This dual-requirement minimizes background signal and allows for the specific imaging of a protein actively engaged with DNA. mdpi.com While specific examples using this compound in such a system are not detailed in the literature, its fluorescent core is a suitable candidate for the development of such sophisticated probes.

Acridine derivatives have been shown to directly probe and modulate DNA-protein interactions. For instance, a bifunctional platinum-acridine conjugate, PT-BIS(ACRAMTU), was found to inhibit the action of the restriction enzyme BstZ17 I, a classic DNA-binding protein, at its recognition site. nih.gov This demonstrates that the binding of the acridine moiety to DNA can sterically hinder the approach and function of a protein. nih.gov Similarly, other acridine compounds have been identified as inhibitors of topoisomerase I, an essential enzyme that manages DNA topology, by binding to the DNA-enzyme complex. nih.gov These examples highlight the potential of the acridine scaffold in designing probes to study and influence the kinetics of DNA-protein association and dissociation.

A prerequisite for any intracellular probe is its ability to cross the cell membrane and accumulate inside the cell. In vitro biological studies have confirmed that this compound exhibits good cellular uptake, making it effective for cell imaging applications. Current time information in Chicago, IL, US. Its fluorescent properties allow for visualization within cellular compartments. Current time information in Chicago, IL, US. Furthermore, this compound has been successfully incorporated into fluorescent organic nanoparticles, which also demonstrate efficient cellular uptake and can be used for imaging. researchgate.net Acridone (B373769) derivatives, which share the core acridine structure, have also been noted for their traceability in cell imaging, where they can self-assemble after uptake and emit light, a phenomenon known as aggregation-induced emission. nih.gov

DNA-Protein Interaction Dynamics in Living Cells

Intercalation Studies with DNA and Biomolecules

The planar structure of the acridine ring is ideally shaped to slip between the base pairs of the DNA double helix, a binding mode known as intercalation. This interaction is a hallmark of the acridine family and forms the basis for many of its biological applications. nih.govnih.gov Studies have confirmed that this compound and its ester conjugates are capable of intercalating into DNA. Current time information in Chicago, IL, US.

The precise way an acridine derivative binds to DNA can be influenced by its substituents. Research using advanced techniques like NMR spectroscopy has provided detailed insights into these interactions. A notable example is the derivative 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU), which shows a preference for intercalating into specific DNA sequences. rsc.orgacs.org

Key findings on the binding modes of acridine derivatives include:

Groove Preference : ACRAMTU was found to penetrate the DNA duplex from the minor groove. rsc.orgacs.org

Sequence Selectivity : The compound preferentially intercalated at 5′-CG/CG and 5′-GA/TC base steps. rsc.orgacs.org It also showed high affinity for TA/TA steps and sequences composed of repeating TA units. rsc.orgacs.org

Alternative Binding : Besides intercalation, some acridine derivatives like acridine orange can also bind externally to the DNA surface through electrostatic interactions, particularly at lower DNA-to-dye ratios.

The table below summarizes the observed sequence selectivity for ACRAMTU, a derivative of Acridin-9-ylamine.

| DNA Sequence Motif | Binding/Intercalation Site | Reference(s) |

| d(GGACGTCC)₂ | 5'-CG/CG | rsc.orgacs.org |

| d(GGAGCTCC)₂ | 5'-GA/TC | rsc.orgacs.org |

| d(GGTACC)₂ | 5'-TA/TA | rsc.orgacs.org |

| d(TATATATA)₂ | High Affinity | rsc.orgacs.org |

| d(CGCGCGCG)₂ | High Affinity | rsc.orgacs.org |

This table is interactive. Click on the headers to sort the data.

The DNA binding properties of an acridine molecule can be significantly altered by conjugating it to other chemical moieties. This strategy is used to create hybrid molecules with enhanced affinity, different sequence selectivity, or novel functionalities. A prime example is the conjugation of the acridine derivative ACRAMTU to a platinum complex, creating Pt-ACRAMTU. rsc.org This conjugation renders the compound a monofunctional covalent DNA modifier, where the platinum atom is directed into the minor groove to bind to a nucleotide base, guided by the intercalating acridine portion. rsc.org This "pseudo-bifunctional" binding mode, combining covalent attachment with intercalation, fundamentally changes the interaction compared to the parent ACRAMTU molecule. rsc.org Similarly, conjugating two ACRAMTU units via a platinum linker to create PT-BIS(ACRAMTU) results in a molecule that acts as a bis-intercalator, spanning a central DNA segment and unwinding the helix by a significant degree (44°). nih.gov This modification also shifts its binding preference, showing a three-fold higher affinity for poly(dA-dT)₂ sequences compared to the single ACRAMTU molecule. nih.gov

Binding Modes and Sequence Selectivity

Biocompatibility Assessments for In Vitro and In Vivo Studies

For any compound to be useful in biological research, especially in living cells or organisms, it must exhibit low toxicity. Biocompatibility assessments are therefore critical. Multiple in vitro studies have concluded that this compound possesses good biocompatibility. Current time information in Chicago, IL, US. Drug delivery systems and fluorescent organic nanoparticles constructed using this compound or its extended analogue, (benzo[a]acridin-12-yl)methyl (BAM), have also been shown to be biocompatible in cell-based assays. researchgate.net These findings indicate that at the concentrations required for its function as a fluorescent probe or imaging agent, this compound does not significantly compromise cell viability, supporting its use for in vitro studies. Current time information in Chicago, IL, US.researchgate.net

Vi. Advanced Materials Science Applications

Optoelectronic Devices

The unique structural and photophysical characteristics of the acridine (B1665455) moiety, accessible through precursors like Acridin-9-ylmethanol, are leveraged in the fabrication of high-performance optoelectronic devices. The inherent fluorescence and charge-transporting capabilities of acridine-based compounds make them suitable for applications in light-emitting and light-harvesting technologies.

This compound is a key precursor for synthesizing molecules that are incorporated into Organic Light-Emitting Diodes (OLEDs). While not typically used as a primary emitting or charge-transport material itself, it serves as a foundational scaffold for creating more complex derivatives, such as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. For instance, derivatives of acridine are synthesized to act as host materials in the emissive layer of OLEDs, facilitating efficient energy transfer to guest emitter molecules. The rigid structure of the acridine core contributes to the thermal and morphological stability of these host materials, which is crucial for the operational longevity of OLED devices.

One notable synthetic application of this compound is its rearrangement to form 5H-dibenzo[b,f]azepine. rsc.orgresearchgate.net This resulting structure is a key component in various dyes and host materials developed for OLEDs. rsc.org Furthermore, acridine derivatives are functionalized to create bipolar host materials, which can transport both holes and electrons, leading to a more balanced charge injection and recombination within the emissive layer.

The incorporation of materials derived from this compound has led to significant improvements in OLED performance. Acridine-based host materials have been shown to enable high external quantum efficiencies (EQEs) and power efficiencies in both phosphorescent and TADF OLEDs. For example, OLEDs utilizing acridone-based hosts, which can be synthesized from acridine precursors, have demonstrated excellent performance metrics, including low turn-on voltages and reduced efficiency roll-off at high brightness levels.

The strategic design of these molecules, originating from the acridine framework, allows for the fine-tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and confinement within the emissive layer, thereby maximizing the efficiency of light emission. Research has shown that modifying the substituents on the acridine ring can subtly adjust the energy levels and photophysical properties, leading to enhanced device performance.

Below is a table summarizing the performance of OLEDs that incorporate derivatives of the acridine structure, for which this compound can be a precursor.

| Device Type | Host Material Derivative | Maximum External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Turn-on Voltage (V) |

| Green Phosphorescent OLED | Acridone-based | 25.2% | 89.8 | 2.5 |

| Yellow TADF OLED | Acridin-9(10H)-one based | 30.6% | 109.9 | 2.2 |

| Blue Phosphorescent OLED | 9,9-diphenyl-9,10-dihydroacridine-based | >10% | N/A | N/A |

This table presents data for devices using acridine derivatives, highlighting the potential of this class of compounds in OLEDs.

Incorporation into Organic Light-Emitting Diodes (OLEDs)

Dye-Sensitized Solar Cells

In the realm of photovoltaic technology, this compound also plays a role as a precursor to organic dyes used in Dye-Sensitized Solar Cells (DSSCs). rsc.org The dibenzo[b,f]azepine moiety, synthesized from this compound, has been identified as a promising component in dyes for DSSCs. rsc.orgresearchgate.net These organic dyes are responsible for absorbing incident light and injecting electrons into the semiconductor electrode (typically TiO2), which is the fundamental process of generating photocurrent in a DSSC.

The molecular structure of the dye is critical for efficient light harvesting and electron transfer. Dyes derived from the acridine scaffold can be designed to have strong absorption in the visible spectrum and appropriate energy levels to facilitate efficient electron injection into the conduction band of the semiconductor and subsequent regeneration by the electrolyte. The broad, planar structure of the acridine core can enhance intermolecular interactions and light absorption, contributing to higher power conversion efficiencies. While specific performance data for dyes directly named "this compound" is not available, the potential of its derivatives is an active area of research.

Catalysts and Molecular Organic Frameworks

The versatility of the acridine structure extends to catalysis and the development of advanced porous materials like Metal-Organic Frameworks (MOFs). Acridine derivatives have been explored as ligands in the synthesis of catalysts and as building blocks for MOFs. rsc.org An acridine-based MOF has been synthesized that functions as a host-guest system with applications in photoelectrochemistry and as a phosphor for white LEDs.

This compound can serve as a starting material for creating functionalized ligands. The nitrogen atom in the acridine ring and the hydroxyl group of the methanol (B129727) substituent provide potential coordination sites for metal ions, making it a candidate for the construction of coordination polymers and MOFs. These materials are of interest due to their high surface area and tunable porosity, which are advantageous for catalytic applications and gas storage. While the direct use of this compound in commercial catalysts or MOFs is not widely documented, its derivatives are recognized for their potential in these fields. rsc.orgresearchgate.net

Vii. Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of a molecular system, providing a detailed view of the conformational changes and intermolecular interactions between a ligand and its biological target. mdpi.com These simulations solve Newton's laws of motion for a system of atoms and molecules, allowing researchers to observe the dynamic interplay that governs biological processes.

MD simulations are frequently employed to analyze the stability and interaction patterns of acridine (B1665455) derivatives within the binding sites of target proteins. By simulating the compound-protein complex over time in a solvated environment, researchers can assess the stability of the binding pose predicted by molecular docking and identify key interactions that contribute to binding affinity.

Studies on spiro-acridine derivatives as potential leishmaniasis treatments have utilized MD simulations to validate docking results. mdpi.com For the compound ACMD-03, a 100-nanosecond simulation was performed to analyze its complex with the proposed target, cysteine protease B of L. amazonensis (CPBLa). The stability of the interaction was confirmed by analyzing metrics such as the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA). The analysis highlighted a stable complex, reinforcing the proposed binding mode. mdpi.com

Similarly, MD simulations of acridine-triazole-pyrimidine hybrids targeting topoisomerase IIB showed that the pharmacophore fits optimally within the enzyme's binding site. nih.gov These simulations confirmed that the ligand maintains a stable orientation that facilitates crucial interactions with the protein and adjacent DNA bases. nih.gov In other research, MD simulations combined with NMR spectroscopy have been used to study the interaction of novel N-acridine thiosemicarbazones with lipid membranes, revealing how different derivatives localize within the lipid bilayer, which is crucial for understanding their mechanism of action. nih.gov

| Compound/Derivative Class | Protein Target | Key Findings from MD Simulations |

| Spiro-acridine (ACMD-03) | Cysteine Protease B (CPBLa) | Confirmed stability of the protein-ligand complex through stable RMSD, Rg, and SASA values over a 100 ns simulation. mdpi.com |

| Acridine–triazole–pyrimidine (B1678525) hybrid (Compound 8) | Topoisomerase IIB | Showed an optimal fit and stable orientation within the binding site, facilitating interactions with key DNA bases (DG13, DC14, DT9). nih.gov |

| N-acridine thiosemicarbazones (AOBP, AODP) | Lipid Membrane | Revealed differences in membrane penetration; AOBP penetrates to the hydrophobic core, while AODP remains closer to the surface. nih.gov |

The planar aromatic structure of the acridine ring is well-suited for intercalation between the base pairs of double-stranded DNA, a primary mechanism for its biological activity. mdpi.com MD simulations, often combined with high-resolution NMR spectroscopy, provide detailed models of these intercalation events.

A notable study investigated the binding of 1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea (ACRAMTU), a cytotoxic acridine derivative, to self-complementary DNA duplexes. nih.govnih.gov Using restrained molecular dynamics calculations based on NOE distance restraints from NMR, an energy-minimized model of the complex was generated. nih.gov The simulations revealed an unusual intercalation mode where the compound penetrates the DNA duplex from the minor groove, specifically at the 5′-CG/CG and 5′-GA/TC base steps. nih.govnih.gov This detailed structural insight helps explain the sequence specificity and molecular recognition that govern the compound's activity. nih.gov

Further computational studies on acridine–triazole–pyrimidine hybrids showed that the acridine moiety optimally intercalates with DNA bases DG13, DC14, and DT9 when bound to topoisomerase IIB. nih.gov This dual interaction, involving both the enzyme and the DNA substrate, is critical for the compound's inhibitory effect. nih.gov

| Compound | DNA Sequence | Intercalation Site/Mode | Key Findings from MD Simulations |

| ACRAMTU | d(GGAGCTCC)₂ | 5′-GA/TC base step | Penetration occurs from the minor groove; model generated using 108 NOE distance restraints. nih.gov |

| ACRAMTU | d(GGACGTCC)₂ | 5′-CG/CG base step | Intercalation from the minor groove. nih.govnih.gov |

| Acridine–triazole–pyrimidine hybrid (Compound 8) | DNA within Topoisomerase IIB active site | DG13, DC14, and DT9 | Revealed optimal orientation for intercalation, stabilized by the enzyme. nih.gov |

Protein-Ligand Interaction Analysis

Quantum-Chemical Calculations (e.g., Ab Initio, QM/MM)

Quantum-chemical calculations provide a deeper understanding of the electronic structure, reactivity, and energetic properties of molecules, which cannot be captured by classical molecular mechanics force fields. acs.org

Density Functional Theory (DFT) is a widely used quantum method. In studies of 9-phosphorylacridines, DFT calculations (using the B3LYP/6-31G* level of theory) were performed to optimize the geometry of the compounds and to explain their observed antioxidant activities. nih.gov These calculations can elucidate electronic properties that are critical for mechanistic pathways, such as radical scavenging. nih.gov

The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method offers a powerful compromise for studying reactions in large biological systems. nih.gov It treats a small, electronically significant region (like the ligand and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with computationally less expensive molecular mechanics. This approach was used to investigate the binding free energy of the spiro-acridine derivative ACMD-03 with its target protein, CPBLa. mdpi.com Using the GROMACS software with a CP2K interface, the QM/MM calculation provided a detailed energy profile of the interaction, yielding a binding free energy of -199.30 atomic units (au) for the most stable complex. mdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods are pivotal in establishing Structure-Activity Relationships (SAR), which link the chemical structure of a compound to its biological activity. researchgate.net By modeling how different functional groups or structural modifications affect interactions with a biological target, computational SAR studies can rationalize experimental findings and guide the synthesis of more effective analogues.

In the development of 9-acridinyl-1,2,3-triazole derivatives as topoisomerase II inhibitors, molecular dynamics simulations were integral to understanding their SAR. nih.gov The study synthesized a series of compounds and found that the acridinyl ligand with a pyrimidine moiety (compound 8) was the most potent inhibitor. The computational analysis revealed that the acridine–triazole–pyrimidine hybrid pharmacophore was optimal for fitting within the binding site and for intercalation with DNA bases, explaining its superior activity compared to other derivatives in the series. nih.gov

Another example involves spiro-acridines designed as tyrosinase inhibitors. nih.gov Experimental results showed that a derivative with a methoxy (B1213986) group (AMTAC-02) was a more effective inhibitor (IC₅₀ = 96.29 µM) than its unsubstituted counterpart (AMTAC-01, IC₅₀ = 189.40 µM). Molecular docking studies confirmed that the methoxy group plays a highly relevant role in the inhibitory activity by forming specific interactions within the binding site of mushroom tyrosinase, providing a clear structural basis for the observed difference in potency. nih.gov These insights are crucial for the rational design of next-generation inhibitors. uni-regensburg.de

Viii. Future Research Directions and Emerging Applications

Development of Novel Acridin-9-ylmethanol Derivatives with Enhanced Bioactivity